

# Irtemazole: An Inquiry into Discontinued Clinical Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Irtemazole*

Cat. No.: *B1672188*

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Efforts to compile a comprehensive technical guide on the initial clinical trial findings of **Irtemazole** have revealed a significant lack of publicly available data. The development of **Irtemazole**, a compound initially investigated by Janssen LP, has been discontinued, resulting in a sparse and fragmented body of research that precludes the creation of an in-depth whitepaper as requested.

Initial searches for clinical trial data, mechanism of action, and experimental protocols for **Irtemazole** have yielded minimal specific information. The available evidence suggests that the compound was studied for its uricosuric effect, the promotion of uric acid excretion. One study in six healthy, normouricaemic subjects indicated that **Irtemazole** administered in doses ranging from 12.5 to 50 mg resulted in a maximal decrease in plasma uric acid of 46.5% after 8 to 12 hours. The uricosuric effect was observed to begin within the first 60 minutes after administration and lasted for 7 to 24 hours. A dose-dependent relationship was noted between 12.5 and 37.5 mg, with no significant additional effect observed at a 50 mg dose. The dose required to produce a half-maximal effect (D50) was determined to be between 16.3 mg and 34.2 mg, with an average of 24.7 mg.

Beyond this single study, detailed information regarding the broader clinical development program, including comprehensive Phase I, II, or III trial results, specific experimental protocols, and the underlying mechanism of action or associated signaling pathways, is not available in the public domain. The discontinuation of its development has likely led to the limited dissemination of research findings.

Due to this scarcity of data, it is not possible to construct the requested in-depth technical guide with structured data tables, detailed experimental methodologies, and visualizations of signaling pathways. The available information provides only a glimpse into a very specific pharmacological effect of **Irtemazole** before its development was halted. Further investigation into the reasons for its discontinuation would be necessary to provide a more complete picture, but such information is not currently accessible through public records.

- To cite this document: BenchChem. [Irtemazole: An Inquiry into Discontinued Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1672188#irtemazole-initial-clinical-trial-findings\]](https://www.benchchem.com/product/b1672188#irtemazole-initial-clinical-trial-findings)

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)